5-(butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride
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Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned likely contains a pyrazole ring (a type of aromatic heterocycle) and a sulfonyl chloride group, which are both important in organic chemistry .
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of an organic compound is largely determined by its functional groups. For example, sulfonyl chlorides are typically very reactive and can undergo various reactions such as substitution and addition reactions .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-(butoxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O3S/c1-2-3-8-19-10-12-13(20(14,17)18)9-15-16(12)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJSCQJCJUABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C2CCCC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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